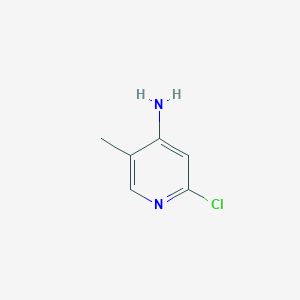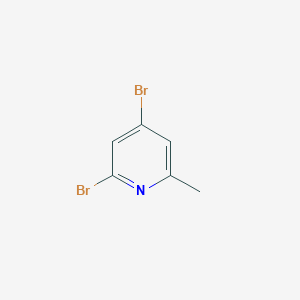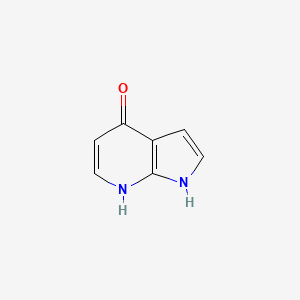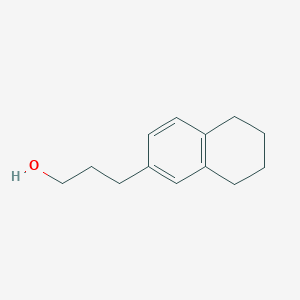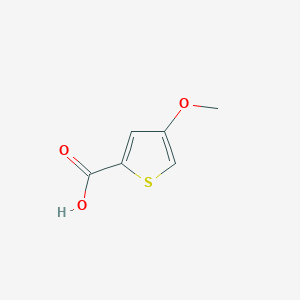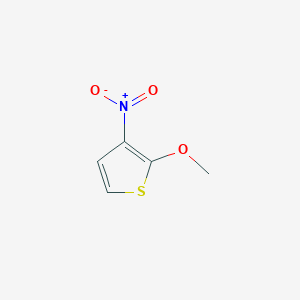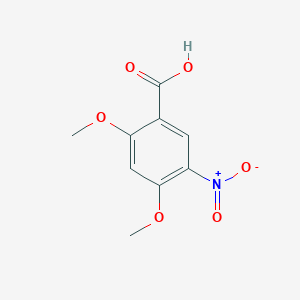
2,4-二甲氧基-5-硝基苯甲酸
概述
描述
2,4-Dimethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and material science .
科学研究应用
2,4-Dimethoxy-5-nitrobenzoic acid is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds
作用机制
Target of Action
It is known that benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group in the compound can potentially participate in redox reactions, contributing to its biological activity.
Biochemical Pathways
It is known that benzylic compounds can influence various biochemical pathways due to their reactivity .
Action Environment
The action, efficacy, and stability of 2,4-diMethoxy-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action can be influenced by the polarity of the environment . Furthermore, its stability may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
2,4-DiMethoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2,4-DiMethoxy-5-nitrobenzoic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of 2,4-DiMethoxy-5-nitrobenzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,4-DiMethoxy-5-nitrobenzoic acid can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression related to cell survival and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2,4-DiMethoxy-5-nitrobenzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2,4-DiMethoxy-5-nitrobenzoic acid can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2,4-DiMethoxy-5-nitrobenzoic acid in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. In vivo studies indicate that 2,4-DiMethoxy-5-nitrobenzoic acid can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-DiMethoxy-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, 2,4-DiMethoxy-5-nitrobenzoic acid can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. Animal studies have also highlighted the potential for 2,4-DiMethoxy-5-nitrobenzoic acid to cause organ-specific toxicity, particularly in the liver and kidneys .
Metabolic Pathways
2,4-DiMethoxy-5-nitrobenzoic acid is involved in several metabolic pathways, including those related to oxidative stress and detoxification This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolitesPhase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which further enhance the compound’s excretion from the body .
Transport and Distribution
The transport and distribution of 2,4-DiMethoxy-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, 2,4-DiMethoxy-5-nitrobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding proteins, which can sequester the compound and modulate its bioavailability .
Subcellular Localization
The subcellular localization of 2,4-DiMethoxy-5-nitrobenzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a crucial role in directing 2,4-DiMethoxy-5-nitrobenzoic acid to these compartments. For example, the presence of specific amino acid sequences or chemical modifications can facilitate the transport of this compound to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-5-nitrobenzoic acid typically involves the nitration of 2,4-dimethoxybenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. After the nitration, the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2,4-dimethoxy-5-nitrobenzoic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is subjected to rigorous quality control measures .
化学反应分析
Types of Reactions
2,4-Dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.
Nucleophiles: Alkoxides, amines, and thiols.
Catalysts: Sulfuric acid, hydrochloric acid, and palladium on carbon.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.
3,4-Dimethoxy-6-nitrobenzoic acid: Another isomer with different functional group positions.
Uniqueness
2,4-Dimethoxy-5-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
属性
IUPAC Name |
2,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECRLCHPXXOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536114 | |
| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-41-3 | |
| Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
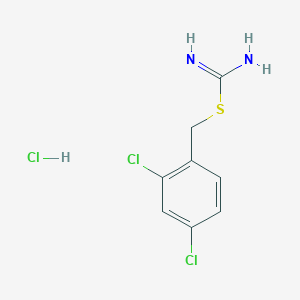
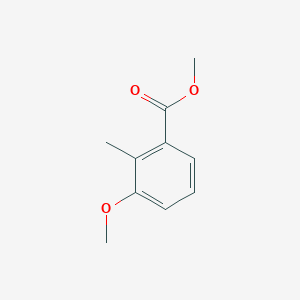

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




